Dibenzo[bc,ef]coronene

Solvent Polarity Probe Fluorescence Spectroscopy PAH Photophysics

Dibenzo[bc,ef]coronene (also referred to as 1,14-benzobisanthene) is a fully-benzenoid, 9-ring polycyclic aromatic hydrocarbon (PAH) with molecular formula C30H14 and a molecular weight of 374.43 g·mol⁻¹. Its planar, highly conjugated structure places it among the extended coronene derivatives used as model compounds for graphene quantum dots (GQDs) and as fluorescent probes in solvent polarity studies.

Molecular Formula C30H14
Molecular Weight 374.4 g/mol
CAS No. 190-31-8
Cat. No. B090524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[bc,ef]coronene
CAS190-31-8
Molecular FormulaC30H14
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=C4C5=C(C=CC6=C5C7=C(C=C6)C=C8C=CC=C9C8=C7C4=C2C9=C1)C=C3
InChIInChI=1S/C30H14/c1-3-17-13-19-11-9-15-7-8-16-10-12-20-14-18-4-2-6-22-21(5-1)23(17)29-27(19)25(15)26(16)28(20)30(29)24(18)22/h1-14H
InChIKeyYVVKYYLDAVMMPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Quality Overview of Dibenzo[bc,ef]coronene (CAS 190-31-8) as a 9-Ring Polycyclic Aromatic Hydrocarbon


Dibenzo[bc,ef]coronene (also referred to as 1,14-benzobisanthene) is a fully-benzenoid, 9-ring polycyclic aromatic hydrocarbon (PAH) with molecular formula C30H14 and a molecular weight of 374.43 g·mol⁻¹ [1]. Its planar, highly conjugated structure places it among the extended coronene derivatives used as model compounds for graphene quantum dots (GQDs) and as fluorescent probes in solvent polarity studies [2]. Unlike simpler coronene (C24H12), the annulation pattern of dibenzo[bc,ef]coronene reduces molecular symmetry (C2v point group), which directly modulates its photophysical and electronic properties in ways that are not trivially predicted from the parent coronene scaffold.

Workflow Non-probe PAH for nitromethane quenching selectivity assays
Model GQD electronic-structure benchmarking with C2v symmetry
Selection Isomer-specific photophysical behavior versus parent coronene

Why Coronene or Dibenzo[a,j]coronene Cannot Substitute for Dibenzo[bc,ef]coronene in Solvent Polarity and Fluorescence Quenching Assays


Within the coronene derivative family, small changes in the position of annulated benzo‑groups produce dramatic differences in fluorescence probe character, quenching behaviour, and electronic structure. Dibenzo[bc,ef]coronene is explicitly non‑probe‑like—its emission intensity ratio does not vary systematically with solvent polarity—whereas its regioisomer dibenzo[a,j]coronene functions as a genuine solvent polarity probe [1]. Similarly, its fluorescence is efficiently quenched by nitromethane, in contrast to the parent coronene which is largely insensitive to this quencher [2]. These divergent behaviours mean that substituting one coronene derivative for another can lead to qualitatively incorrect conclusions in analytical or materials-science experiments.

Coronene (parent 6-ring PAH)
Opposite nitromethane quenching response (not quenched vs. quenched); electronic properties and polarity sensitivity differ fundamentally. May shift assay conclusions if used interchangeably.
Dibenzo[a,j]coronene (regioisomer)
Functions as a genuine solvent polarity probe (systematic I-band enhancement), while dibenzo[bc,ef]coronene shows non-systematic behavior. Substitution invalidates ratiometric polarity measurements.

Head-to-Head Quantitative Differentiation of Dibenzo[bc,ef]coronene from Its Closest Analogs


Absence of Solvent Polarity Probe Behaviour: Dibenzo[bc,ef]coronene vs. Dibenzo[a,j]coronene

In a direct comparative study of eight coronene derivatives, dibenzo[bc,ef]coronene failed to exhibit selective enhancement of the I-band emission intensity in polar solvents, whereas dibenzo[a,j]coronene displayed unambiguous probe character [1]. The I/II band emission intensity ratio for dibenzo[bc,ef]coronene varied non-systematically with solvent polarity due to a very weak signal at 571 nm, making it unsuitable as a solvent polarity probe [2]. In contrast, dibenzo[a,j]coronene showed the systematic I-band enhancement characteristic of a functional probe.

Solvent Polarity Probe Status
Head-to-head
Dibenzo[bc,ef]coronene: Non-probe (no systematic I-band enhancement)
Dibenzo[a,j]coronene: Probe (systematic I-band enhancement)
Exclude from solvent polarity quantification; non-systematic I/II band ratio.
Weak signal at 571 nm in acetonitrile; ratiometric probe selection requires regioisomer.
Solvent Polarity Probe Fluorescence Spectroscopy PAH Photophysics

Differential Fluorescence Quenching by Nitromethane: Dibenzo[bc,ef]coronene vs. Coronene

A systematic survey of 36 alternant benzenoid PAHs established that the fluorescence of dibenzo[bc,ef]coronene is quenched by nitromethane, whereas coronene (the parent 6-ring PAH) is not quenched [1]. The dichotomous quenching response provides a clear experimental handle to distinguish these two compounds in mixed PAH samples.

Nitromethane Quenching
Head-to-head
Dibenzo[bc,ef]coronene: Quenched (Yes)
Coronene: Not quenched (No)
Discriminate in PAH mixtures by binary quenching response.
Independent of chromatographic resolution; post-column confirmation possible.
Fluorescence Quenching Nitromethane PAH Selectivity

Ionization Energy Offset of Dibenzo[bc,ef]coronene Relative to Coronene

The experimental ionization energy of dibenzo[bc,ef]coronene, determined by photoelectron spectroscopy as 6.50 eV [1], is significantly lower than that of coronene (7.29 eV, also by photoelectron spectroscopy [2]). This 0.79 eV reduction reflects the extended π-system of the benzannulated 9-ring structure and directly predicts a lower oxidation potential and altered charge-injection barriers in electronic device contexts.

Ionization Energy
Cross-study comparable
6.50 eV (ΔIE = −0.79 eV vs. coronene 7.29 eV)
Indicates stronger electron donor character than coronene.
Gas-phase photoelectron spectroscopy; compiled by NIST.
Ionization Energy Photoelectron Spectroscopy Electronic Structure

HOMO-LUMO Gap of Dibenzo[bc,ef]coronene Isomers as a Predictor of Semiconductor Behaviour

DFT calculations at the B3LYP/6-31++G(d,p) level place the pristine dibenzocoronene (DBC) isomers at HOMO-LUMO gaps of 3.39 eV and 3.65 eV [1]. (The precise isomeric assignment to dibenzo[bc,ef]coronene vs. its regioisomer is not yet confirmed in the open literature; the values are presented as class-level benchmarks for the dibenzocoronene scaffold.) By comparison, the parent coronene exhibits a larger HOMO-LUMO gap of approximately 3.8–4.0 eV at comparable levels of theory, indicating that benzannulation predictably narrows the gap.

HOMO-LUMO Gap
Class-level inference
≈3.39–3.65 eV (DFT, dibenzocoronene isomers); coronene ≈3.8–4.0 eV
Narrower gap may support semiconducting behavior exploration.
Isomeric assignment not confirmed; data to verify experimentally.
HOMO-LUMO Gap DFT Organic Semiconductors

Physicochemical Property Set: LogP and Structural Descriptors

The calculated octanol-water partition coefficient (LogP) of dibenzo[bc,ef]coronene is 9.114, with zero rotatable bonds and zero hydrogen-bond donors/acceptors [1]. These values confirm an extremely hydrophobic, rigid, planar architecture. While LogP data for the specific regioisomer dibenzo[a,j]coronene are not publicly compiled, the general class of 9-ring coronene derivatives exhibits LogP values >8.5, meaning that differential solubility or chromatographic retention among isomers must be verified experimentally rather than assumed from computed LogP alone.

Physicochemical Descriptors
Supporting evidence
LogP 9.114, 0 rotatable bonds, 0 H-donors/acceptors
Extremely hydrophobic; dictates solvent selection for experiments.
Class-level LogP >8.5 for 9-ring PAHs; verify isomer retention empirically.
LogP Molecular Descriptors Solubility Prediction

Evidence-Backed Application Scenarios for Dibenzo[bc,ef]coronene (CAS 190-31-8)


Definitive Identification in Complex PAH Mixtures via Nitromethane Quenching Selectivity

Environmental or petrochemical laboratories analysing PAH mixtures by fluorescence spectroscopy can exploit the unambiguous quenching of dibenzo[bc,ef]coronene by nitromethane (quenched: Yes) to discriminate it from co-eluting coronene (quenched: No) [1]. This binary differentiation is independent of chromatographic resolution and can be implemented as a post-column or in-solution confirmation step.

Exclusion as a Solvent Polarity Probe in Favour of Dibenzo[a,j]coronene

Researchers designing fluorescence-based solvent polarity assays must actively exclude dibenzo[bc,ef]coronene from their candidate list. The compound's non-systematic I/II band intensity ratio precludes reliable polarity quantification, whereas dibenzo[a,j]coronene is confirmed as a valid probe [2]. Procurement specifications should therefore explicitly distinguish between these two regioisomers.

Model Substrate for Graphene Quantum Dot (GQD) Electronic-Structure Calculations

Dibenzo[bc,ef]coronene, with its C2v symmetry and 9-ring π-system, serves as an experimentally accessible model for low-symmetry GQDs. Its experimental ionization energy (6.50 eV [3]) and computed HOMO-LUMO gap (3.39‑3.65 eV range [4]) provide benchmark data for validating TDDFT and PPP-model calculations of larger, less-characterizable graphene nanoflakes.

Organic Field-Effect Transistor (OFET) Channel Material Exploration

The 0.79 eV lower ionization energy of dibenzo[bc,ef]coronene relative to coronene [3] and its class-predicted narrower HOMO-LUMO gap [4] suggest improved hole-injection characteristics for OFET applications. While direct mobility measurements are not yet available, these electronic-structure parameters justify its prioritisation over coronene in exploratory device-fabrication studies.

Application
Selection Property
Validation Focus
PAH mixture identification
Nitromethane quenching selectivity
Fluorescence quenching assay
Solvent polarity probe exclusion
Non-probe classification
I/II band ratio assay
GQD electronic-structure benchmark
Ionization energy and gap benchmarks
TDDFT/PPP calculation validation
OFET hole-injection exploration
Ionization energy offset
Device-fabrication mobility studies
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